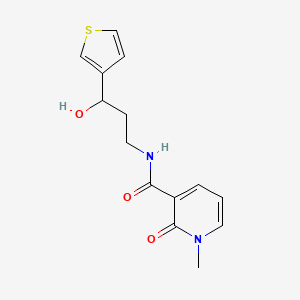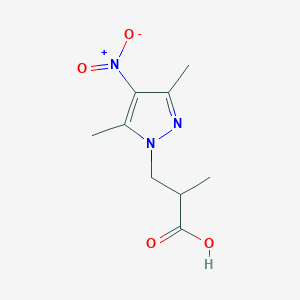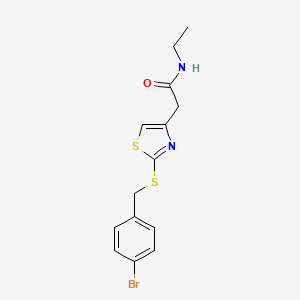![molecular formula C23H17FN4OS2 B2372257 3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-17-9](/img/structure/B2372257.png)
3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a triazole ring, and a benzyl group . It is a brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions . Another method involved starting with 2-benzothiazolinone/benzoxazolone and performing substitution, hydrazine, cyclization, and the last benzylation reaction .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as ¹H-NMR and ¹³C-NMR . The NMR data provides information about the number and type of hydrogen and carbon atoms in the molecule, their connectivity, and their chemical environment .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups and the conditions under which the reactions are carried out. For example, the presence of the thioether group (S-CH2-) could potentially participate in various organic reactions .
Physical And Chemical Properties Analysis
The compound is a brown solid with a melting point of 266–270°C . Further physical and chemical properties such as solubility, stability, and reactivity can be determined through additional experimental studies.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Research into benzothiazoles, including compounds similar to the specified chemical, has highlighted their potent antitumor properties. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against certain human breast cancer cell lines but were inactive against other cell lines such as prostate, nonmalignant breast, and colon cells. This specificity and the biphasic dose-response relationship exhibited by these compounds make them a focus of pharmaceutical development (Hutchinson et al., 2001). Additionally, benzothiazole acylhydrazones have been synthesized and investigated for their anticancer activity, revealing probable anticancer activity against various cancer cell lines in vitro, highlighting the therapeutic potential of benzothiazole derivatives (Osmaniye et al., 2018).
Antimicrobial and Antioxidant Activities
A study on benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, structurally similar to the specified compound, demonstrated significant antimicrobial and antioxidant activities. These compounds were effective against various bacteria and showed very good scavenging activities, indicating their potential as antimicrobial and antioxidant agents (Menteşe et al., 2015).
Anticonvulsant Agents
New benztriazoles, including those with mercapto-triazole substituents, were synthesized and evaluated for their anticonvulsant activity. Some of these compounds demonstrated potent anticonvulsant activity with lower neurotoxicity, suggesting their potential as anticonvulsant agents (Liu et al., 2016).
Zukünftige Richtungen
The compound and its derivatives could be further studied for their potential biological activities. For example, they could be evaluated for their anticonvulsant activity, neurotoxicity, and other potential therapeutic effects . Additionally, new synthetic routes could be explored to improve the yield and selectivity of the desired product .
Eigenschaften
IUPAC Name |
3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c24-17-8-6-7-16(13-17)15-30-22-26-25-21(28(22)18-9-2-1-3-10-18)14-27-19-11-4-5-12-20(19)31-23(27)29/h1-13H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFUGHFHGGUPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)
![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)
![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)
![(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2372179.png)
![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)
![7-chloro-N-(2-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2372183.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2372186.png)

![(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2372189.png)



![7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione](/img/structure/B2372197.png)